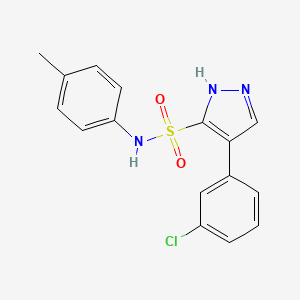

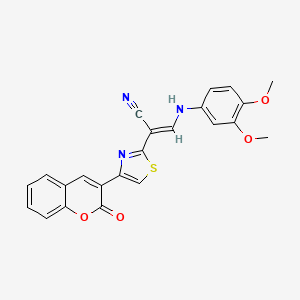

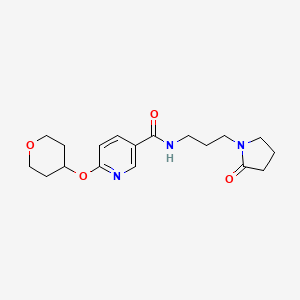

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate" is a chemical entity that appears to be related to various pharmaceutical intermediates and potentially active molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with simpler building blocks. For instance, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Similarly, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate includes the use of methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrimidinyl moiety and a benzoate ester.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and Density Functional Theory (DFT). For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, which could provide insights into the steric and electronic characteristics of the pyrimidinyl group in a complex molecular environment . These techniques could be applied to determine the molecular structure of "Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate" and predict its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the reactions they undergo. For instance, the removal of the benzyloxycarbonyl group from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was achieved through catalytic transfer hydrogenation . This suggests that the benzoate ester in the compound of interest might also be susceptible to certain types of chemical transformations, such as hydrolysis or reduction, under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its functional groups and molecular structure. For example, the presence of a fluoropyrimidinyl group might suggest certain electronic properties, such as increased acidity of adjacent protons, which could affect its solubility and stability . The pyrrolidine ring could confer a certain degree of rigidity to the molecule, potentially influencing its binding to biological targets .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate, as part of a class of compounds with complex structures, is primarily used in synthesis and structural analysis. A study by Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates with benzene rings, highlighting the use of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. This underscores the compound's significance in the exploration of molecular structures and physicochemical properties via advanced analytical techniques such as density functional theory (DFT) and crystallography (Huang et al., 2021).

Advanced Material Synthesis

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is also relevant in the synthesis of advanced materials. For instance, in the study of novel polymer solar cells, compounds with similar structures have been synthesized and characterized for their potential in enhancing device efficiency. Kim et al. (2014) demonstrated the synthesis of novel conjugated polyelectrolytes incorporating similar compounds, which significantly impacted the electronic and optoelectronic behaviors of conducting polymers, leading to improvements in power conversion efficiencies of solar cells (Kim et al., 2014).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds structurally related to Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate are investigated for their potential therapeutic properties. A study by Obniska et al. (2015) synthesized and evaluated a series of related compounds for anticonvulsant activity, revealing significant findings in animal models of epilepsy. This kind of research emphasizes the compound's importance in the development of new therapeutic agents (Obniska et al., 2015).

Chemical Engineering and Process Development

Moreover, in chemical engineering, similar compounds are involved in the process development of various chemicals. For instance, Butters et al. (2001) explored the synthesis of voriconazole, an antifungal agent, where the manipulation of pyrimidine derivatives akin to Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate played a crucial role. This illustrates the compound's application in developing efficient synthetic routes and process optimizations in the pharmaceutical industry (Butters et al., 2001).

Orientations Futures

The pyrrolidine ring, a key feature of this compound, is a subject of ongoing interest in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

methyl 2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-3-15-16(20)17(22-11-21-15)27-12-8-9-23(10-12)18(24)13-6-4-5-7-14(13)19(25)26-2/h4-7,11-12H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMWBXMSAGFHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)